Methyl 2-amino-3,5-difluoro-4-methoxybenzoate
CAS No.:
Cat. No.: VC17650585
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2NO3 |
|---|---|
| Molecular Weight | 217.17 g/mol |
| IUPAC Name | methyl 2-amino-3,5-difluoro-4-methoxybenzoate |
| Standard InChI | InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 |
| Standard InChI Key | UGUJQHIDARCBHS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1F)N)C(=O)OC)F |
Introduction
Structural Overview
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is a methyl ester derivative of benzoic acid. Its molecular structure includes:
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Amino group (-NH2): Enhances reactivity and biological activity.
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Difluoro substituents (-F): Positioned at the 3rd and 5th positions of the aromatic ring, contributing to chemical stability and biological interactions.
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Methoxy group (-OCH3): Located at the 4th position, influencing solubility and electronic properties.
Synthesis Pathways
The synthesis of methyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves multi-step reactions starting from benzoic acid derivatives. A general outline includes:
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Halogenation: Introduction of fluorine atoms at specific positions on the aromatic ring.
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Amination: Incorporation of an amino group through nucleophilic substitution or reduction reactions.
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Esterification: Conversion to the methyl ester form using methanol and acidic catalysts.
These steps are performed under controlled conditions to ensure regioselectivity and yield optimization.
Applications in Medicinal Chemistry
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate has been studied for its potential therapeutic applications:
Antimicrobial Activity:
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The compound demonstrates inhibitory effects against bacterial and fungal strains due to its ability to interact with microbial enzymes via hydrogen bonding and halogen bonding.
Anticancer Potential:
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Research suggests that the difluoro substituents enhance binding affinity for certain cancer-related enzymes or receptors, making it a candidate for drug development.
Enzyme Modulation:
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The amino and methoxy groups allow interactions with biological targets, potentially modulating enzymatic activity or receptor binding.
Comparative Analysis with Related Compounds
To better understand its unique properties, methyl 2-amino-3,5-difluoro-4-methoxybenzoate can be compared with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| Methyl 2-amino-3-fluoro-4-methoxybenzoate | Contains one fluorine atom; reduced reactivity |
| Methyl 2-amino-4-methoxybenzoate | Lacks fluorine atoms; differing bioactivity |
| Methyl 2-amino-3,5-dibromo-4-methoxybenzoate | Bromine substituents; altered properties |
The presence of two fluorine atoms in methyl 2-amino-3,5-difluoro-4-methoxybenzoate significantly enhances its chemical reactivity and biological interactions compared to these analogs.
Mechanisms of Biological Interaction
The functional groups in methyl 2-amino-3,5-difluoro-4-methoxybenzoate enable various interactions:
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Hydrogen Bonding:
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The amino group acts as a donor/acceptor in hydrogen bonding with biological macromolecules.
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Halogen Bonding:
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Fluorine atoms contribute to non-covalent interactions with proteins or enzymes.
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These interactions are critical for the compound's role in enzyme inhibition or receptor activation.
Current Studies:
Research has highlighted the compound's potential in drug discovery due to its structural features that enhance binding specificity and stability under physiological conditions.
Future Prospects:
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Further exploration of its pharmacokinetics and bioavailability.
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Development of derivatives with improved solubility for pharmaceutical formulations.
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Investigation into its role as a precursor for advanced materials in nanotechnology.
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